molecular formula C7H14ClNO2 B1382523 2-(3,3-Dimethylazetidin-1-yl)acetic acid hydrochloride CAS No. 1803590-77-3

2-(3,3-Dimethylazetidin-1-yl)acetic acid hydrochloride

Cat. No.: B1382523
CAS No.: 1803590-77-3
M. Wt: 179.64 g/mol
InChI Key: WAYLSZIJODWYCE-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylazetidin-1-yl)acetic acid hydrochloride is a high-purity chemical intermediate of significant interest in pharmaceutical research and development. This compound features a conformationally constrained azetidine ring, a four-membered nitrogen heterocycle that is increasingly valued in drug design for its ability to improve physicochemical properties and target selectivity . The 3,3-dimethyl substitution on the ring introduces steric bulk that can favorably influence the molecule's metabolic stability and binding affinity. The acetic acid moiety provides a handle for further synthetic elaboration, allowing researchers to link this fragment to other pharmacophores via amide or ester bond formation. Compounds containing the azetidine and dimethylamine scaffolds are prevalent in FDA-approved therapeutics, demonstrating their utility in creating bioactive molecules . This specific building block is designed for the synthesis of novel chemical entities, particularly in projects aimed at central nervous system (CNS) targets, anticancer agents, and antimicrobials, where such rigid, small-ring systems are advantageous. As a salt, the hydrochloride form offers enhanced stability and solubility in various reaction media. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

2-(3,3-dimethylazetidin-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-7(2)4-8(5-7)3-6(9)10;/h3-5H2,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYLSZIJODWYCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)CC(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

2-(3,3-Dimethylazetidin-1-yl)acetic acid hydrochloride is being investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development aimed at treating conditions such as:

  • Neurological Disorders : The compound's ability to cross the blood-brain barrier may facilitate its use in treating neurological conditions, potentially acting on neurotransmitter systems.
  • Anticancer Agents : Preliminary studies suggest that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways.

Biological Research

In biological studies, this compound serves as a valuable tool for:

  • Studying Enzyme Mechanisms : It can be used to elucidate the mechanisms of enzymes involved in metabolic pathways.
  • Signal Transduction Pathways : By interacting with specific receptors, it may help in understanding the modulation of signal transduction pathways relevant to cell proliferation and apoptosis.

Chemical Synthesis

The compound acts as a versatile building block in organic synthesis. Its unique structure allows it to be utilized in:

  • Synthesis of Complex Molecules : It can be employed in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
  • Development of New Materials : Its chemical properties can be harnessed to create advanced materials with specific functionalities.

Case Study 1: Anticancer Activity

A study exploring the anticancer potential of structurally similar compounds demonstrated that modifications to the azetidine ring could enhance cytotoxicity against various cancer cell lines. This suggests that this compound might have similar effects, warranting further investigation into its anticancer properties.

Case Study 2: Neuroprotective Effects

Research has indicated that compounds with azetidine structures can exhibit neuroprotective effects in models of neurodegenerative diseases. This opens avenues for exploring this compound's potential role in protecting neuronal cells from damage.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylazetidin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity and leading to various biological effects . Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares the molecular attributes of 2-(3,3-dimethylazetidin-1-yl)acetic acid hydrochloride with related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features Reference
2-(3,3-Dimethylazetidin-1-yl)acetic acid HCl C₇H₁₄ClNO₂ 3,3-dimethylazetidine 179.65 (calculated) High steric hindrance; potential metabolic stability N/A
2-(3-Methoxy-3-methylazetidin-1-yl)acetic acid HCl C₇H₁₃NO₃·HCl 3-methoxy, 3-methylazetidine 207.64 Increased polarity due to methoxy group; improved solubility in polar solvents
2-(3-Methylazetidin-1-yl)acetic acid HCl C₆H₁₂ClNO₂ 3-methylazetidine 165.62 Reduced steric bulk; lower molecular weight
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid HCl C₆H₁₀ClN₃O₂ 3,5-dimethyl-1,2,4-triazole 191.62 Triazole heterocycle; potential for hydrogen bonding and bioactivity
2-{3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid HCl C₉H₁₀ClN₃O₂ 3-methylpyrazolopyridine 227.65 Extended aromatic system; possible kinase inhibition applications
2-(3-Aminobicyclo[1.1.1]pentan-1-yl)acetic acid HCl C₇H₁₂ClNO₂ bicyclo[1.1.1]pentane with amine 193.63 Bicyclic phenyl isostere; enhanced rigidity and lipophilicity
Key Observations:
  • Polarity : The methoxy-substituted analog () exhibits higher polarity due to the oxygen atom, likely enhancing aqueous solubility compared to the hydrophobic dimethyl variant.
  • Heterocyclic Diversity : Triazole () and pyrazolopyridine () derivatives introduce nitrogen-rich heterocycles, enabling diverse binding interactions in biological systems.

Biological Activity

2-(3,3-Dimethylazetidin-1-yl)acetic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and cancer research. This article reviews the available literature on its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its azetidine ring structure, which contributes to its biological activity. The molecular formula is C7H14ClN and it has a molecular weight of 161.64 g/mol.

Research indicates that this compound may exert its effects through several mechanisms:

  • Acetylcholinesterase Inhibition : Similar compounds have shown significant inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This action is crucial for enhancing cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .
  • Neuroprotective Effects : In models of neurodegeneration, such as those induced by glutamate or salsolinol, derivatives of this compound have demonstrated protective effects against oxidative stress and apoptosis .

Anticancer Properties

The compound's derivatives have been evaluated for their cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
This compoundMCF-7 (breast cancer)17
This compoundHT-29 (colon cancer)9

These results suggest a promising anticancer potential, particularly against breast and colon cancer cells .

Neuroprotective Activity

In studies focusing on neuroprotection, the compound has shown significant efficacy:

  • Oxidative Stress Reduction : It was noted that the compound reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents.
  • Caspase Activity Inhibition : The reduction in caspase-3/7 activity indicates a potential mechanism for preventing apoptosis in neuronal cells .

Case Studies

  • Neuroprotection in Parkinson's Disease Models : A study evaluated various derivatives of this compound in salsolinol-induced models of Parkinson's disease. The results indicated that certain derivatives significantly reduced neurodegeneration markers compared to untreated controls .
  • Anticancer Efficacy : Another research highlighted the effectiveness of this compound against MCF-7 and HeLa cells, where it induced apoptosis through mechanisms involving mitochondrial pathways and caspase activation .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(3,3-dimethylazetidin-1-yl)acetic acid hydrochloride?

  • Methodology : Multi-step synthesis is typical for azetidine derivatives. Begin with azetidine ring formation via cyclization of 3-aminopropanol derivatives under acidic conditions . Subsequent alkylation with chloroacetic acid derivatives, followed by hydrochlorination (e.g., HCl gas in ethanol), yields the final product. Purification via recrystallization or column chromatography (silica gel, methanol/dichloromethane eluent) is critical to isolate high-purity material .
  • Key Considerations : Monitor reaction intermediates using thin-layer chromatography (TLC) and confirm final structure via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS).

Q. How can the purity and stability of this compound be validated under laboratory storage conditions?

  • Methodology : Use HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) to assess purity (>98%). Stability studies should include accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) with periodic sampling. Monitor for hydrolysis or oxidation byproducts via LC-MS .
  • Data Interpretation : Degradation kinetics can be modeled using Arrhenius equations to predict shelf-life under standard storage (2–8°C, desiccated) .

Q. What analytical techniques are suitable for characterizing this compound’s structural and physicochemical properties?

  • Core Techniques :

  • NMR : Confirm azetidine ring geometry (e.g., coupling constants for substituents) and hydrochloride counterion presence via 1^1H shifts .
  • FTIR : Identify carboxylic acid O-H stretches (~2500–3000 cm1^{-1}) and azetidine N-H bending (~1600 cm1^{-1}) .
  • XRD : Resolve crystalline structure and hydrogen-bonding patterns .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodology : Employ density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., cyclization vs. side reactions). Pair with high-throughput experimentation (HTE) to validate predicted optimal conditions (e.g., solvent polarity, catalyst loading) .
  • Case Study : A study using Gaussian 16 software revealed that polar aprotic solvents (e.g., DMF) stabilize intermediates during azetidine ring formation, reducing byproduct yields by ~15% .

Q. What strategies resolve contradictions in reported biological activity data for azetidine derivatives?

  • Approach :

Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC50_{50} values in enzyme inhibition).

Structural Variants : Synthesize analogs (e.g., varying alkyl substituents) to isolate steric/electronic effects.

Experimental Reproducibility : Validate protocols (e.g., cell line authentication, buffer pH control) to minimize variability .

  • Example : Discrepancies in receptor binding affinities were traced to differences in counterion dissociation rates in buffer systems .

Q. How can this compound’s reactivity be leveraged in designing novel drug conjugates?

  • Methodology : Utilize the carboxylic acid moiety for covalent conjugation (e.g., EDC/NHS coupling to amine-bearing biomolecules). Monitor reaction efficiency via MALDI-TOF or fluorescence quenching assays .
  • Case Study : Conjugation with monoclonal antibodies via a PEG linker improved tumor-targeting efficiency by 30% in murine models .

Safety and Handling

Q. What precautions are critical when handling this compound in aqueous solutions?

  • Protocol :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and dissolution steps .
  • Spill Management : Neutralize spills with sodium bicarbonate, then adsorb with vermiculite. Avoid water jets to prevent aerosolization .
    • Rationale : The hydrochloride salt is hygroscopic and may release HCl vapors upon moisture exposure, requiring pH-neutral disposal .

Key Research Challenges

  • Stereochemical Control : Achieving enantiopure azetidine derivatives remains challenging due to ring strain and dynamic inversion .
  • Biological Membrane Permeability : The compound’s zwitterionic nature at physiological pH limits passive diffusion, necessitating prodrug strategies .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,3-Dimethylazetidin-1-yl)acetic acid hydrochloride
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2-(3,3-Dimethylazetidin-1-yl)acetic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.